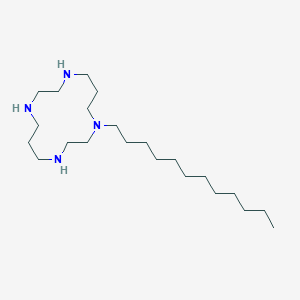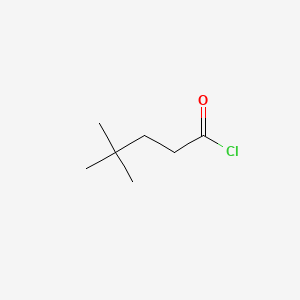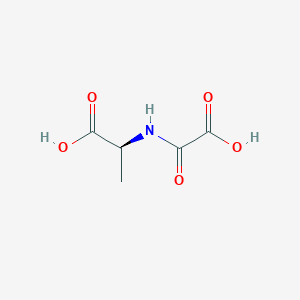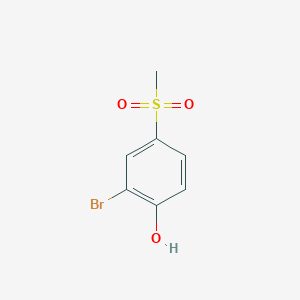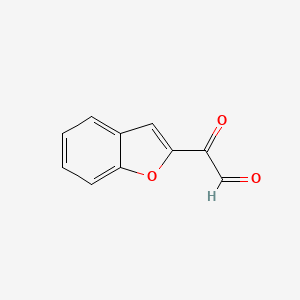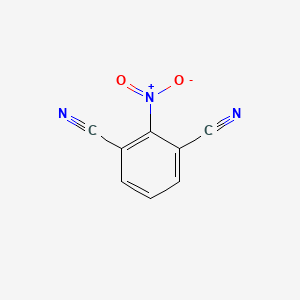
2-nitroisophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitroisophthalonitrile is an organic compound with the molecular formula C8H3N3O2 It is characterized by the presence of a nitro group (-NO2) and two cyano groups (-CN) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
2-nitroisophthalonitrile can be synthesized through several methods. One common approach involves the nitration of benzene derivatives followed by the introduction of cyano groups. For instance, the nitration of 1,3-dicyanobenzene can yield this compound under controlled conditions. The reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
2-nitroisophthalonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups under suitable conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: The major product of the reduction reaction is 2-Aminobenzene-1,3-dicarbonitrile.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
科学研究应用
2-nitroisophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-nitroisophthalonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Nitrobenzene-1,2-dicarbonitrile
- 4-Nitrobenzene-1,2-dicarbonitrile
- 1,3-Dinitrobenzene
Uniqueness
2-nitroisophthalonitrile is unique due to the specific positioning of the nitro and cyano groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers and other nitrobenzene derivatives.
属性
CAS 编号 |
51762-72-2 |
|---|---|
分子式 |
C8H3N3O2 |
分子量 |
173.13 g/mol |
IUPAC 名称 |
2-nitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H |
InChI 键 |
CODNNHCWSWXSFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C#N |
规范 SMILES |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate](/img/structure/B1627395.png)
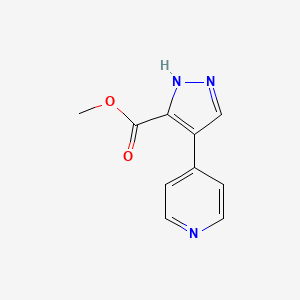
![Ethyl benzo[d]oxazole-2-carboxylate](/img/structure/B1627397.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1627398.png)
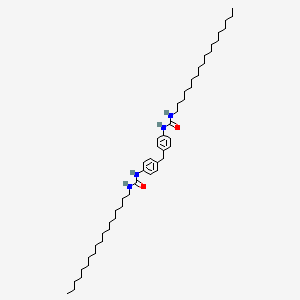
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)

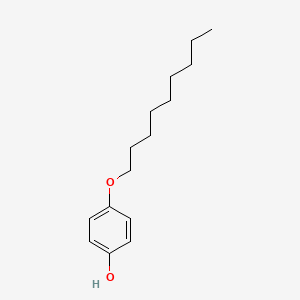
![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)
